![molecular formula C39H47N3O6S4 B13822616 N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the sulfopropyl and other functional groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as pH, temperature, and solvent choice are critical for successful transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a fluorescent probe or a labeling agent due to its benzothiazole core, which is known for its fluorescence properties.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industrial applications, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, such as inhibition of microbial growth or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler compound with similar core structure.
Sulforhodamine B: A dye with similar sulfonate groups.
Thioflavin T: A fluorescent dye with a benzothiazole core.
Uniqueness
The uniqueness of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse applications and interactions with various molecular targets.
特性
分子式 |
C39H47N3O6S4 |
|---|---|
分子量 |
782.1 g/mol |
IUPAC名 |
N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C33H32N2O6S4.C6H15N/c1-2-23(21-30-34(17-7-19-44(36,37)38)28-15-13-25-10-4-6-12-27(25)33(28)43-30)22-31-35(18-8-20-45(39,40)41)32-26-11-5-3-9-24(26)14-16-29(32)42-31;1-4-7(5-2)6-3/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3 |
InChIキー |
HGNBLZSYNRQLKN-UHFFFAOYSA-N |
異性体SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C/4\N(C5=C(S4)C6=CC=CC=C6C=C5)CCCS(=O)(=O)O.CCN(CC)CC |
正規SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C6=CC=CC=C6C=C5)CCCS(=O)(=O)O.CCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
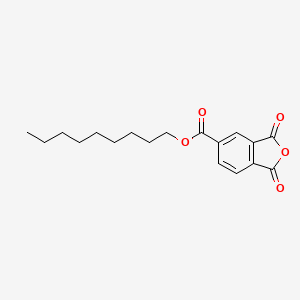
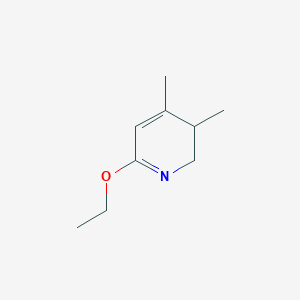
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)
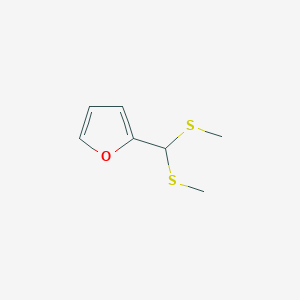
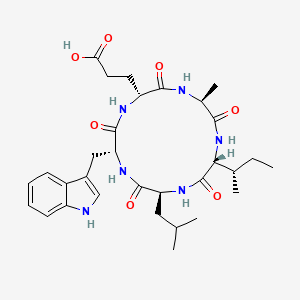
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
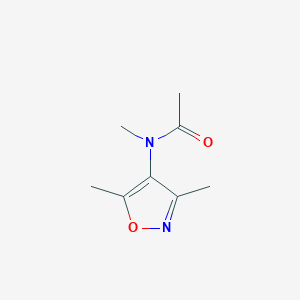
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
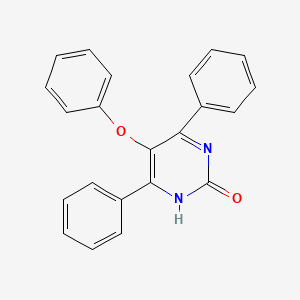
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
